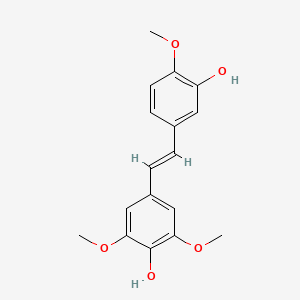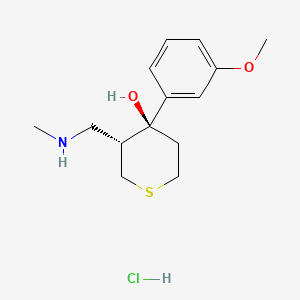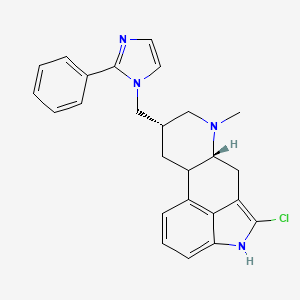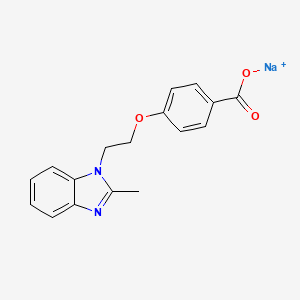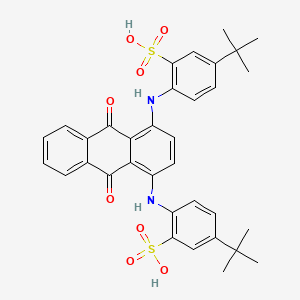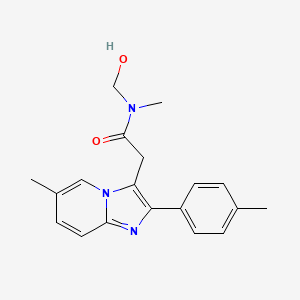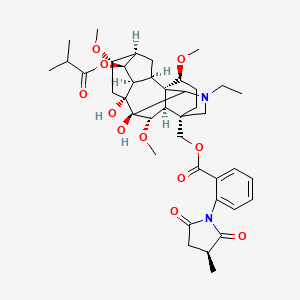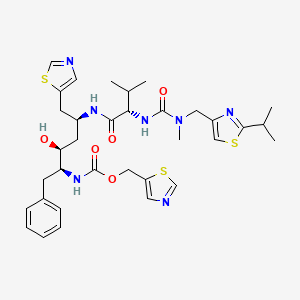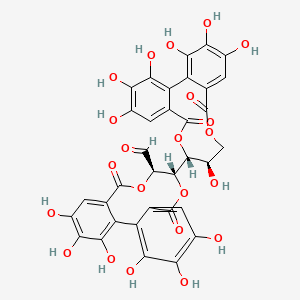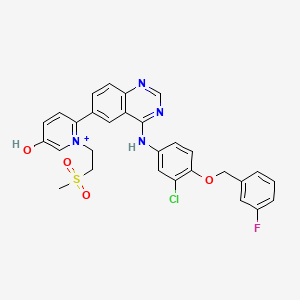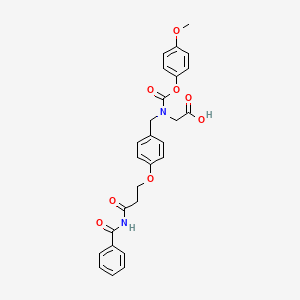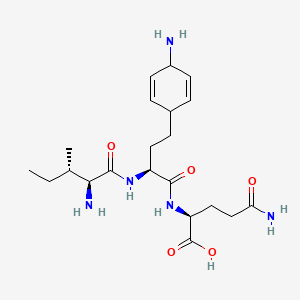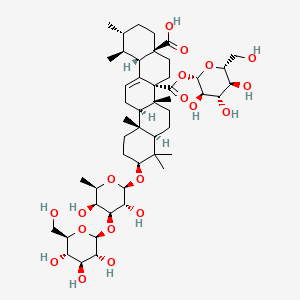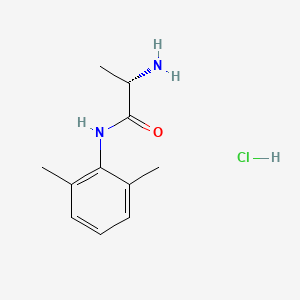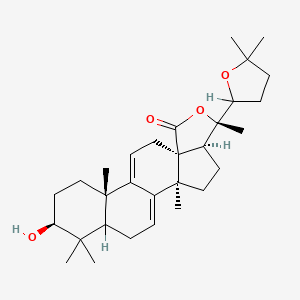
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in plants, fungi, and marine organisms. This compound is of interest due to its potential therapeutic properties and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- typically involves multiple steps, including the formation of the triterpenoid skeleton, introduction of functional groups, and cyclization to form the gamma-lactone ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process usually includes solvent extraction, purification, and crystallization steps. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in cell signaling and metabolism.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triterpenoids such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is unique due to its specific structure, which includes a gamma-lactone ring and multiple hydroxyl groups
Conclusion
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a fascinating compound with diverse applications in science and industry. Its complex structure and unique properties make it a valuable subject of study for researchers in various fields.
Properties
CAS No. |
6758-71-0 |
|---|---|
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2S,5S,6S,9S,13S,16S)-6-(5,5-dimethyloxolan-2-yl)-16-hydroxy-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H44O4/c1-25(2)14-13-23(33-25)29(7)21-11-16-28(6)19-8-9-20-26(3,4)22(31)12-15-27(20,5)18(19)10-17-30(21,28)24(32)34-29/h8,10,20-23,31H,9,11-17H2,1-7H3/t20?,21-,22+,23?,27-,28+,29+,30-/m1/s1 |
InChI Key |
IQOVFEBNUSZOPR-ZSBUYYJVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC=C3C2=CC[C@@]45[C@]3(CC[C@@H]4[C@@](OC5=O)(C)C6CCC(O6)(C)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC(O1)C2(C3CCC4(C3(CC=C5C4=CCC6C5(CCC(C6(C)C)O)C)C(=O)O2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


